molecular formula C5H8N2O2 B6203374 N-[(3S)-2-oxopyrrolidin-3-yl]formamide CAS No. 146679-04-1

N-[(3S)-2-oxopyrrolidin-3-yl]formamide

Cat. No.: B6203374
CAS No.: 146679-04-1
M. Wt: 128.13 g/mol
InChI Key: XZQFGMJAIGQKHP-BYPYZUCNSA-N
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Description

N-[(3S)-2-oxopyrrolidin-3-yl]formamide is a high-purity chiral compound characterized by a 2-oxopyrrolidin-3-yl (gamma-lactam) scaffold. This structure is a privileged motif in medicinal chemistry and is recognized for its significant role in the development of active pharmaceutical ingredients (APIs). The (3S) stereochemistry is crucial for its specific biological interactions. While direct application data for this specific formamide derivative is limited, its core pyrrolidinone structure is of substantial research interest. Notably, the (3S)-2-oxopyrrolidin-3-yl group is a key structural component found in advanced antiviral agents, such as Nirmatrelvir, the active ingredient in PAXLOVID® . This connection highlights the value of this chiral building block in sophisticated synthetic routes, particularly in the discovery and development of protease inhibitors and other therapeutic compounds. Researchers can utilize this chemical in exploring structure-activity relationships (SAR), synthesizing novel lactam-based compounds for biological screening, and as a precursor in complex molecular architectures. The formamide functional group adds a dimension of versatility for further chemical modifications. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146679-04-1

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

N-[(3S)-2-oxopyrrolidin-3-yl]formamide

InChI

InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1

InChI Key

XZQFGMJAIGQKHP-BYPYZUCNSA-N

Isomeric SMILES

C1CNC(=O)[C@H]1NC=O

Canonical SMILES

C1CNC(=O)C1NC=O

Purity

95

Origin of Product

United States

Chemical Structure and Stereochemical Characterization of N 3s 2 Oxopyrrolidin 3 Yl Formamide

Elucidation of Molecular Structure and Isomerism

The molecular formula of N-[(3S)-2-oxopyrrolidin-3-yl]formamide is C₅H₈N₂O₂. Structurally, it consists of a pyrrolidin-2-one core, also known as a γ-lactam. A formamide (B127407) substituent (-NHCHO) is attached to the carbon at the 3-position of this ring.

The key feature of this molecule is its chirality. The carbon atom at the 3-position of the pyrrolidin-2-one ring is a stereocenter. The "(3S)" designation indicates that this chiral center has the S-configuration according to the Cahn-Ingold-Prelog priority rules. This gives rise to two possible enantiomers: this compound and its non-superimposable mirror image, N-[(3R)-2-oxopyrrolidin-3-yl]formamide. The specific biological or chemical activity of this compound is often intrinsically linked to this specific stereoisomer.

Furthermore, the formamide group can exhibit rotational isomerism (or atropisomerism) around the C-N bond due to the partial double bond character of the amide linkage. This can result in cis and trans conformers, although one is typically more stable.

Spectroscopic Signatures for Structural Confirmation

While specific experimental data for this compound is not widely published in publicly accessible literature, its structure can be predicted to exhibit characteristic spectroscopic signatures. These analytical techniques are essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analyses

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the formamide group. The proton at the chiral C3 position would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C4. The two protons at C4 and the two protons at C5 would also exhibit complex splitting patterns. The N-H proton of the lactam and the N-H proton of the formamide would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. The formyl proton (-CHO) would be a distinct singlet or a doublet if coupled to the adjacent N-H proton.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbons of the lactam and the formamide group would resonate at the downfield end of the spectrum (typically in the 160-180 ppm range). The chiral C3 carbon would be identifiable in the aliphatic region, and its chemical shift would be influenced by the attached nitrogen and carbonyl groups. The C4 and C5 methylene carbons would also have characteristic chemical shifts.

Predicted NMR Data: A hypothetical representation of expected NMR chemical shifts.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C=O (lactam) - ~175
C=O (formamide) - ~165
CH (C3) Multiplet ~50-60
CH₂ (C4) Multiplet ~25-35
CH₂ (C5) Multiplet ~30-40
NH (lactam) Broad singlet -
NH (formamide) Broad singlet -

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry would be a key tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be expected at m/z 128.13.

Expected Fragmentation:

Loss of the formyl group (-CHO): A fragment ion at m/z 99.

Cleavage of the formamide group: A fragment corresponding to the pyrrolidinone cation.

Ring opening of the lactam: Characteristic fragmentation patterns for pyrrolidinone derivatives.

Infrared (IR) Spectroscopy Absorption Bands

The IR spectrum would provide valuable information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional Group **Expected Wavenumber (cm⁻¹) **
N-H stretch (lactam & formamide) 3200-3400 (broad)
C-H stretch (aliphatic) 2850-3000
C=O stretch (lactam carbonyl) ~1680 (strong)
C=O stretch (amide I band, formamide) ~1660 (strong)

X-ray Crystallographic Analysis of Solid-State Conformation and Packing

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, analysis of related structures, such as 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, reveals that the pyrrolidone ring can adopt a slightly puckered conformation. simsonpharma.comsigmaaldrich.com In the solid state, it is highly probable that this compound would exhibit extensive intermolecular hydrogen bonding. The N-H groups of both the lactam and the formamide, as well as the carbonyl oxygens, would act as hydrogen bond donors and acceptors, respectively. These interactions would dictate the crystal packing and influence the physical properties of the solid material.

Stereochemical Assignment and Chirality in Chemical Transformations

The (3S) stereochemistry is a defining feature of this molecule and is critical in the context of stereoselective synthesis and interactions. The synthesis of this compound would typically start from a chiral precursor, such as (S)-glutamic acid or a derivative, to ensure the correct absolute stereochemistry at the C3 position.

In chemical transformations, the stereocenter at C3 can direct the stereochemical outcome of reactions at adjacent positions. The specific spatial arrangement of the substituents on the chiral center can favor the formation of one diastereomer over another in subsequent reactions. This principle of stereocontrol is fundamental in asymmetric synthesis. The chirality of the molecule is also paramount for its interaction with biological systems, such as enzymes or receptors, which are themselves chiral and will exhibit stereospecific recognition.

Synthetic Methodologies for N 3s 2 Oxopyrrolidin 3 Yl Formamide and Its Precursors

Pathways for the Stereoselective Synthesis of the Pyrrolidinone Core

The cornerstone of synthesizing N-[(3S)-2-oxopyrrolidin-3-yl]formamide is the creation of its chiral precursor, (3S)-3-aminopyrrolidin-2-one. The stereochemistry at the C3 position is paramount and is typically established by employing chiral starting materials or through asymmetric synthesis.

One of the most common and effective strategies involves the use of readily available chiral pool starting materials. L-aspartic acid, a naturally occurring amino acid, serves as a prominent precursor. A reported synthesis begins with the preparation of N-formyl-L-aspartic anhydride (B1165640) through a condensation reaction with L-aspartic acid. This anhydride then undergoes a series of transformations including acylation, esterification, reduction, and ring-closing to yield (S)-1-benzylpyrrolidin-3-amine. Subsequent debenzylation affords the target precursor, (S)-(+)-3-aminopyrrolidine. researchgate.net A similar approach starting from N-formyl-L-aspartic anhydride has been optimized to produce (S)-1-benzylpyrrolidin-3-amine in a yield of 71.6%. researchgate.net

Another widely utilized chiral starting material is trans-4-hydroxy-L-proline. A patented method describes a four-step sequence starting with the decarboxylation of trans-4-hydroxy-L-proline to give (R)-3-hydroxypyrrolidine. This is followed by N-Boc protection, sulfonation of the hydroxyl group, and an SN2 reaction with sodium azide (B81097), which proceeds with inversion of configuration. Finally, reduction of the azide and removal of the Boc protecting group yields (S)-3-aminopyrrolidin-2,5-dione dihydrochloride. google.com

Stereoselective cyclization of acyclic precursors is another powerful approach. tandfonline.com These methods often involve intramolecular reactions that are guided by chiral catalysts or auxiliaries to control the stereochemical outcome. For instance, the formation of the pyrrolidine (B122466) skeleton can be achieved through the cyclization of acyclic compounds, a process that can be realized both intra- and intermolecularly. tandfonline.com

Furthermore, multicomponent reactions (MCRs) have emerged as an efficient tool for the synthesis of pyrrolidinone derivatives. These one-pot reactions allow for the construction of complex molecules with high structural diversity and atom economy. nih.gov While not directly reported for the synthesis of (3S)-3-aminopyrrolidin-2-one, these methods hold promise for future synthetic designs.

Formylation Reactions for Amide Linkage Formation

Once the chiral precursor, (3S)-3-aminopyrrolidin-2-one, is obtained, the subsequent step involves the formation of the amide linkage through a formylation reaction. A variety of formylating agents and catalytic systems have been developed for the N-formylation of amines.

A straightforward and widely used method is the reaction of the amine with formic acid. This reaction can be performed under solvent-free conditions, often with heating. For example, a general procedure involves reacting an aromatic amine with two equivalents of formic acid under reflux for one hour, yielding the corresponding formamide (B127407) in 50-80% yield. acs.orgacs.org The use of a catalyst can significantly enhance the efficiency of this reaction. Molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions at 70°C, with optimal conditions being 5 mol% iodine and 2 equivalents of formic acid, achieving yields up to 94%. nih.gov This method is notable for its chemoselectivity and the preservation of stereogenic centers in chiral α-amino acid esters. nih.gov

Other catalytic systems for formic acid-mediated formylation include Lewis acids like zinc chloride (ZnCl2) and indium. nih.gov For instance, using 10 mol% ZnCl2 and 3 equivalents of formic acid at 70°C provides high yields of formamides. nih.gov

Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is another effective formylating agent that reacts rapidly with amines. nih.gov Additionally, catalytic methods utilizing carbon dioxide (CO2) and a reducing agent, such as a hydrosilane, have been developed. These reactions can be catalyzed by various metal complexes, including those of iridium and nickel. mdpi.commdpi.com

The table below summarizes various N-formylation methods applicable to primary and secondary amines.

Formylating AgentCatalyst/ConditionsSubstrate ScopeYield (%)Reference
Formic AcidSolvent-free, refluxAromatic amines50-80 acs.orgacs.org
Formic AcidIodine (5 mol%), 70°C, solvent-freeAromatic and aliphatic aminesup to 94 nih.gov
Formic AcidZnCl2 (10 mol%), 70°CPrimary and secondary aminesHigh nih.gov
Acetic Formic AnhydrideIn situ generationPrimary and secondary aminesHigh nih.gov
CO2 and HydrosilaneIridium complexVarious aminesExcellent mdpi.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. This involves a systematic investigation of various parameters such as temperature, solvent, catalyst loading, and reaction time.

For the synthesis of the pyrrolidinone core, particularly from L-aspartic acid, the reduction and ring-closing steps are crucial for achieving high yields. One study optimized the conditions for the synthesis of (S)-1-benzylpyrrolidin-3-amine, finding that a molar ratio of KBH4:H2SO4:(S)-N-formyl-L-aspartic anhydride derivative of 3:1.5:1 at 50-60°C for 6 hours resulted in a yield of 71.6%. researchgate.net

In the formylation step, the choice of catalyst and reaction medium plays a significant role in both yield and selectivity. For iodine-catalyzed formylation with formic acid, the optimal conditions were determined to be 5 mol% of iodine and 2 equivalents of formic acid at 70°C. nih.gov When using Lewis acid catalysts like ZnO, optimal conditions were found to be 3 equivalents of formic acid and 50 mol% of the catalyst at 70°C. nih.gov The reaction time can vary significantly depending on the substrate, ranging from 10 minutes to several hours. nih.gov

Biocatalytic approaches, which often offer high selectivity under mild conditions, are also subject to optimization. The enzymatic synthesis of chiral amines, for instance, requires careful optimization of parameters such as pH, temperature, substrate concentration, and cofactor regeneration systems to achieve economic viability and high yields. nih.govnih.gov

The following table provides examples of optimized reaction conditions for relevant synthetic transformations.

ReactionKey Parameters OptimizedOptimal ConditionsResulting Yield (%)Reference
Synthesis of (S)-1-benzylpyrrolidin-3-amineReagent ratio, temperature, timen(KBH4):n(H2SO4):n(precursor) = 3:1.5:1, 50-60°C, 6 h71.6 researchgate.net
Iodine-catalyzed N-formylationCatalyst loading, formic acid equivalents, temperature5 mol% I2, 2 eq. HCOOH, 70°Cup to 94 nih.gov
ZnO-catalyzed N-formylationCatalyst loading, formic acid equivalents, temperature50 mol% ZnO, 3 eq. HCOOH, 70°CGood to excellent nih.gov

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This includes the use of renewable feedstocks, solvent-free reaction conditions, and the development of catalytic and biocatalytic methods. ejcmpr.comnih.gov

A significant green approach in the synthesis of this compound is the utilization of solvent-free reaction conditions for the formylation step. tandfonline.comacs.orgacs.orgtandfonline.com Reacting amines directly with formic acid or using a solid-supported catalyst eliminates the need for potentially hazardous organic solvents, simplifies work-up procedures, and reduces waste generation. acs.orgacs.orgtandfonline.com For example, a simple and efficient protocol for the N-formylation of various amines has been developed using formic acid/ethyl formate (B1220265) as the formylating agent at 60°C without any solvent or catalyst. tandfonline.com

The use of biocatalysts, such as enzymes, represents another cornerstone of green chemistry. nih.govmdpi.com Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering high chemo-, regio-, and stereoselectivity. mdpi.com The enzymatic synthesis of chiral amines and their precursors is a rapidly developing field that can provide sustainable alternatives to traditional chemical methods. nih.govnih.gov

Furthermore, the development of catalytic systems that are recoverable and reusable is a key aspect of green synthesis. For instance, a sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanocrystallites has been used as a recyclable catalyst for the N-formylation of amines with formic acid. nih.gov

The pursuit of green synthetic routes also extends to the use of alternative, environmentally benign solvents when a solvent is necessary. Water is the most desirable green solvent, and efforts are being made to develop reactions that can be performed in aqueous media.

Chemo- and Regioselectivity Considerations in Preparation

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly when dealing with multifunctional precursors or reagents.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of formylation, it is often necessary to selectively formylate an amino group in the presence of other potentially reactive groups, such as hydroxyl groups. Many N-formylation methods exhibit excellent chemoselectivity. For example, the iodine-catalyzed formylation with formic acid has been shown to selectively formylate amines in the presence of hydroxyl groups, with no O-formylation observed. nih.gov Similarly, the use of aromatic formates as N-formylating agents under solvent- and catalyst-free conditions demonstrates high chemoselectivity for amines over thiols. tandfonline.com

Regioselectivity, the preference for reaction at one position over another, is also a key factor. In the synthesis of the pyrrolidinone core, controlling the regiochemistry of cyclization is crucial. When starting from acyclic precursors, the reaction conditions must be carefully controlled to ensure the formation of the desired five-membered ring. mdpi.com

In the case of formylating a molecule with multiple amine groups, achieving regioselectivity can be challenging. The relative reactivity of the different amino groups will determine the site of formylation. For instance, in the formylation of diamines, the reaction conditions can sometimes be tuned to favor mono-formylation over di-formylation. An inorganic-ligand supported iron(III) catalyst has been reported to achieve the N-formylation of primary diamines. nih.gov

The development of chemo- and regioselective methods is an active area of research, with the goal of creating highly efficient and controlled synthetic routes to complex molecules. nih.gov

Advanced Derivatization and Chemical Reactivity of N 3s 2 Oxopyrrolidin 3 Yl Formamide

Functional Group Interconversions on the Formamide (B127407) Moiety

The formamide group is a key site for chemical reactions, allowing for the introduction of diverse functionalities.

Hydrolysis: The formamide can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, (3S)-3-aminopyrrolidin-2-one. This transformation is a gateway to a variety of other derivatives. Computational studies on formamide hydrolysis suggest a two-step mechanism, often involving protonation of the nitrogen atom followed by nucleophilic attack. nih.gov

Dehydration: Dehydration of the formamide group can lead to the formation of an isonitrile, a highly reactive intermediate valuable in multicomponent reactions.

Reduction: The formamide can be reduced to the corresponding methylamine (B109427) derivative, expanding the range of possible structures.

Table 1: Representative Interconversions of the Formamide Group

Starting MaterialReagents and ConditionsProductReaction Type
N-[(3S)-2-oxopyrrolidin-3-yl]formamideH₃O⁺ or OH⁻, heat(3S)-3-aminopyrrolidin-2-oneHydrolysis
This compoundDehydrating agent (e.g., POCl₃, TsCl)(3S)-3-isocyanopyrrolidin-2-oneDehydration
This compoundReducing agent (e.g., LiAlH₄)N-methyl-N-[(3S)-2-oxopyrrolidin-3-yl]amineReduction

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, also offers sites for chemical modification, primarily through ring-opening or N-alkylation reactions.

Ring-Opening Reactions: The lactam amide bond can be cleaved under strong hydrolytic conditions (acidic or basic) to yield derivatives of 4-aminobutanoic acid. The regioselectivity of ring-opening in substituted cyclic systems like aziridines and azetidines is often influenced by the nature of the substituents and the reagents used. metu.edu.trnih.govresearchgate.net For instance, in related aziridine (B145994) systems, ring-opening can be directed by the electronic and steric properties of substituents. researchgate.netmdpi.com

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be alkylated or arylated to introduce further diversity. Methods for N-alkylation of pyrrolidin-2-ones often involve the use of a base to deprotonate the amide followed by reaction with an alkyl halide. researchgate.net

Table 2: Selected Reactions of the Pyrrolidinone Ring

Starting MaterialReagents and ConditionsProductReaction Type
This compoundStrong acid/base, H₂O, heat4-amino-2-(formamido)butanoic acid derivativeRing-Opening
This compound1. Base (e.g., NaH) 2. Alkyl halide (R-X)N-alkyl-N-[(3S)-2-oxopyrrolidin-3-yl]formamideN-Alkylation

Stereospecific and Stereoselective Transformations

The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Maintaining the stereochemical integrity at the C3 position is crucial in many synthetic applications. Reactions are often designed to proceed without affecting this chiral center. Stereoselective methods for the synthesis of pyrrolidine (B122466) derivatives from other cyclic precursors have been developed, highlighting the importance of controlling stereochemistry. mdpi.com For example, stereoselective synthesis of substituted pyrrolidines has been achieved through methods like C(sp3)-H activation. nih.gov

Multicomponent Reactions Incorporating the Compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The derivatives of this compound are well-suited for use in such reactions.

Ugi Reaction: After hydrolysis of the formamide to the primary amine, the resulting (3S)-3-aminopyrrolidin-2-one can serve as the amine component in the Ugi four-component reaction (U-4CR). wikipedia.orgnumberanalytics.com The Ugi reaction combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov This reaction is known for its high atom economy and the ability to generate diverse libraries of peptide-like molecules. nih.govnih.gov The reaction is typically fast and exothermic, often performed in polar aprotic solvents like DMF, or protic solvents like methanol. wikipedia.orgnih.gov

Passerini Reaction: The isonitrile derivative, obtained from the dehydration of the formamide, can participate as a key component in the Passerini three-component reaction. This reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide.

Synthesis of Conjugates and Probes Utilizing the Core Structure

The structural features of this compound and its derivatives make them suitable for the synthesis of molecular probes and bioconjugates.

By incorporating reporter groups such as fluorophores or biotin, derivatives of this compound can be transformed into probes for biological studies. The pyrrolidinone scaffold is found in numerous biologically active molecules, and its derivatives can be designed to interact with specific biological targets. nih.gov The development of linkers for bioconjugation, particularly for antibody-drug conjugates (ADCs), has utilized scaffolds prepared through reactions like the Ugi reaction, demonstrating the utility of such structures in creating targeted therapeutics. nih.gov

Computational and Theoretical Investigations of N 3s 2 Oxopyrrolidin 3 Yl Formamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-[(3S)-2-oxopyrrolidin-3-yl]formamide, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic features.

Geometry Optimization: DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy conformation, which provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in studies of other organic molecules, DFT has been successfully used to calculate geometrical bond lengths with high accuracy. researchgate.net

Electronic Structure: Beyond geometry, DFT provides insights into the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. DFT studies on other heterocyclic compounds have shown that the distribution of HOMO and LUMO can indicate the nucleophilic and electrophilic regions of the molecule, respectively. nih.gov

A hypothetical table of DFT-calculated parameters for this compound is presented below, based on typical values for similar organic molecules.

ParameterHypothetical ValueSignificance
Total Energy-XXX.XXXX HartreeThermodynamic stability
HOMO Energy-X.XXX eVElectron-donating ability
LUMO Energy+X.XXX eVElectron-accepting ability
HOMO-LUMO GapX.XXX eVChemical reactivity
Dipole MomentX.XX DebyePolarity and intermolecular interactions

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound, with its flexible formamide (B127407) group and pyrrolidinone ring, can exist in multiple conformations.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved through computational methods that rotate specific bonds and calculate the corresponding energy. The results of such an analysis can be visualized as an energy landscape, where energy is plotted against one or more dihedral angles.

For similar flexible molecules, researchers have employed techniques like Nuclear Overhauser Effect (NOESY) spectroscopy in conjunction with quantum chemical calculations to determine the predominant conformations in solution. mdpi.com Such studies have revealed that even subtle changes in molecular structure can significantly alter the conformational preferences. mdpi.com For this compound, key dihedral angles to investigate would be those around the C-N bond of the formamide group and the puckering of the pyrrolidinone ring.

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the solid-state structure (crystal packing) and how the molecule interacts with biological targets. This compound possesses several functional groups capable of participating in such interactions.

Hydrogen Bonding: The amide groups in the pyrrolidinone ring and the formamide side chain contain both hydrogen bond donors (N-H) and acceptors (C=O). These can lead to the formation of strong intermolecular hydrogen bonds, which would significantly influence the molecule's melting point, solubility, and crystal structure. Computational studies on other molecules with similar functional groups have detailed the geometry and energetics of these hydrogen bonds. dcu.ie

Pi-Stacking: While the pyrrolidinone ring is not aromatic, interactions involving the pi-system of the carbonyl groups could occur. However, significant pi-stacking interactions are generally associated with aromatic rings. dcu.ie

Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in a crystal lattice. This method provides a graphical representation of the regions involved in different types of intermolecular interactions. nih.gov

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry can be a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies.

For example, if the synthesis involves the formylation of (3S)-3-aminopyrrolidin-2-one, computational studies could investigate the mechanism of this acylation reaction. This would involve modeling the reactants, the formylating agent, any intermediates, transition states, and the final product. Such studies have been performed for the formation of other formamides and have provided detailed insights into the reaction mechanism, including the role of solvents and catalysts. researchgate.netnih.gov

A hypothetical reaction coordinate diagram for a synthetic step could be generated, showing the energy changes as the reaction progresses from reactants to products.

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property.

For this compound, QSPR models could potentially be developed to predict various physicochemical properties such as boiling point, solubility, or partition coefficient. This would involve:

Data Collection: Gathering experimental data for a set of molecules structurally related to the target compound.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, geometric) for each molecule in the dataset.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Testing the predictive power of the model using an external set of compounds.

While specific QSPR studies on this compound are not available, the methodology is widely applied in drug discovery and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis and testing. nih.gov

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor in the Construction of Pyrrolidinone-Containing Natural Product Analogs

The pyrrolidinone ring is a privileged scaffold found in numerous biologically active natural products. The enantiopure nature of N-[(3S)-2-oxopyrrolidin-3-yl]formamide makes it an invaluable starting material for the stereoselective synthesis of analogs of these natural products. The (3S) stereocenter provides a fixed anchor point, allowing for the controlled introduction of other stereocenters and functional groups, which is crucial for mimicking the complex three-dimensional structures of natural compounds.

The synthesis of a wide range of natural products, including various alkaloids, often utilizes proline and its derivatives as chiral synthons. nih.govnih.gov The inherent chirality and functionality of the this compound scaffold align with this strategy, enabling its use in the construction of pyrrolidinone-containing alkaloids and other natural product families. nih.gov By modifying the formamide (B127407) group and further functionalizing the pyrrolidinone ring, chemists can generate a library of natural product analogs for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, or pharmacokinetic properties.

Scaffold for the Development of Diverse Heterocyclic Systems (e.g., Thienopyrimidones, Quinolinopyrimidones)

The unique arrangement of functional groups in this compound—a lactam, a secondary amine (masked as a formamide), and a chiral center—renders it an excellent scaffold for the synthesis of fused heterocyclic systems. The formamide group itself can participate directly in cyclization reactions. For instance, in the synthesis of thienopyrimidines, formamide is often used as a reagent to construct the pyrimidine (B1678525) ring onto an adjacent aminothiophene. nih.gov This suggests a strategy where the amino group of a de-formylated pyrrolidinone precursor is used to build a thiophene (B33073) ring, followed by an intramolecular cyclization driven by the formyl group to yield a pyrrolidinone-fused thienopyrimidine.

The development of thienopyrimidine derivatives often starts from substituted 2-aminothiophenes, which are then cyclized. nih.govmdpi.com The this compound scaffold can be envisioned as a key component in constructing such systems, where the pyrrolidinone unit would be fused to the thienopyrimidine core, creating novel polycyclic structures. Similarly, the synthesis of quinoline (B57606) derivatives can be achieved through cyclocondensation reactions. nih.gov The aminopyrrolidinone core could be incorporated into synthetic routes to produce novel quinolinopyrimidones, expanding the chemical space of medicinally relevant heterocyclic compounds.

Intermediate in the Total Synthesis of Specific Research Probes or Compounds (e.g., Nirmatrelvir and related analogs)

One of the most notable applications of the (3S)-2-oxopyrrolidin-3-yl moiety is in the synthesis of Nirmatrelvir, the active component in the antiviral drug Paxlovid. researchgate.netnih.gov The chemical structure of Nirmatrelvir features this specific chiral pyrrolidinone fragment, which is crucial for its binding to the SARS-CoV-2 main protease. nih.gov

The synthesis of Nirmatrelvir involves the coupling of several key intermediates. mdpi.comresearchgate.net One of the critical fragments is a derivative of (S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethylamine. rsc.org this compound serves as a direct precursor or a protected form of this essential chiral amine. The formyl group can act as a protecting group for the amine, which is later deprotected for coupling reactions, or it can be chemically transformed into the required cyanoethyl group. Various synthetic routes to Nirmatrelvir have been developed, some aiming to be more efficient and scalable. nih.govresearchgate.net These routes all depend on the availability of the chiral pyrrolidinone core, highlighting the importance of intermediates like this compound. The synthesis of the key intermediate T18 in one of the established routes for Nirmatrelvir involves the condensation of two chiral fragments, one of which is derived from the (3S)-2-oxopyrrolidin-3-yl core. rsc.org

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds for high-throughput screening. organic-chemistry.org The this compound scaffold is well-suited for this purpose. Its defined stereochemistry and multiple functionalization points allow for the creation of diverse chemical libraries. researchgate.net

Libraries can be generated by varying the substituents on the pyrrolidinone ring or by transforming the formamide group into a range of other functionalities. For example, the formamide can be hydrolyzed to the corresponding amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce diversity. This approach allows for the systematic exploration of the chemical space around the core scaffold. The use of pyrrolidine-based scaffolds in the generation of DNA-encoded libraries further underscores their utility in modern drug discovery. The development of robust synthetic methods on such scaffolds is critical for accessing novel, drug-like molecules.

Design Strategies for Utilizing the this compound Scaffold

The strategic use of this compound in medicinal chemistry and organic synthesis relies on several key design principles. The inherent chirality of the molecule is a primary consideration, as it allows for the creation of stereochemically defined molecules, which is often a prerequisite for biological activity.

Design strategies often involve:

Scaffold Hopping and Bioisosteric Replacement: Using the pyrrolidinone core as a replacement for other cyclic systems in known active compounds to improve properties like solubility or metabolic stability.

Fragment-Based Growth: Employing the scaffold as a core fragment and building upon it by adding substituents at various positions to optimize interactions with a biological target. The formamide group provides a convenient handle for such modifications.

Multi-component Reactions: Utilizing the amine (after de-formylation) and lactam functionalities in one-pot, multi-component reactions to rapidly generate complex molecules. This approach is highly efficient and allows for the creation of diverse structures from simple starting materials.

Conformationally Restricted Analogs: The rigidity of the pyrrolidinone ring can be exploited to create conformationally constrained analogs of more flexible molecules, which can lead to increased potency and selectivity.

By leveraging these strategies, chemists can fully exploit the synthetic potential of the this compound scaffold to develop novel compounds with desired chemical and biological properties.

Structure Activity Relationship Sar Studies of Analogs and Derivatives from the N 3s 2 Oxopyrrolidin 3 Yl Formamide Scaffold

Modulation of Biological Target Engagement Through Structural Modification (General)

The N-[(3S)-2-oxopyrrolidin-3-yl]formamide scaffold presents multiple avenues for structural modification to modulate interactions with biological targets. The pyrrolidinone ring, a five-membered lactam, offers positions for substitution that can alter the molecule's size, shape, and electronic properties. The formamide (B127407) group, a key hydrogen bonding motif, can be derivatized to fine-tune interactions with protein active sites. Furthermore, the stereochemistry at the C3 position of the pyrrolidinone ring is a critical determinant of biological activity.

The versatility of the pyrrolidinone core is highlighted in its widespread presence in a variety of biologically active compounds. nih.gov Research into related pyrrolidine (B122466) derivatives has demonstrated that modifications to this central ring system can significantly impact potency and selectivity. nih.gov For instance, in a series of N-[(3S)-pyrrolidin-3-yl]benzamides developed as noradrenaline reuptake inhibitors, substitutions on the benzamide (B126) ring were found to be crucial for achieving high affinity. nih.gov This underscores the principle that even distant modifications can transmit their effects to the core scaffold's interaction with its target.

Impact of Pyrrolidinone Ring Substitutions on Research Outcomes

SAR studies on related pyrrolidin-2,5-dione scaffolds have shown that the nature of the substituent at the 3-position significantly affects anticonvulsant activity. nih.gov For example, a non-aromatic sec-butyl group at this position was found to be beneficial for activity. nih.gov While not directly on the this compound scaffold, these findings suggest that exploring a variety of substituents at the C3, C4, and C5 positions of the pyrrolidinone ring could lead to the discovery of potent and selective modulators of new biological targets.

The table below illustrates hypothetical examples of how substitutions on the pyrrolidinone ring could influence biological activity, based on general principles of medicinal chemistry.

Substitution PositionSubstituentPotential Impact on Research Outcome
C4MethylMay introduce steric hindrance or favorable van der Waals interactions.
C4HydroxylCould introduce a new hydrogen bonding opportunity.
C5PhenylMay lead to pi-stacking interactions with aromatic residues in the binding site.

Influence of Formamide Group Derivatization on Molecular Interactions

The formamide group (-NHCHO) is a critical pharmacophoric element in many biologically active molecules, capable of acting as both a hydrogen bond donor and acceptor. Derivatization of this group in this compound analogs can significantly alter their interaction with biological targets.

Replacing the formyl group with larger acyl groups or other functionalities can probe the steric and electronic requirements of the binding site. For example, in the development of noradrenaline reuptake inhibitors based on a related N-pyrrolidinyl benzamide scaffold, the nature of the amide substituent was a key determinant of activity and selectivity. nih.gov This highlights the importance of the group attached to the nitrogen of the pyrrolidine ring in mediating molecular interactions.

Furthermore, the formamide moiety itself is of interest. Studies on the prebiotic synthesis of N-formylaminonitriles suggest the formamide group can play a role in subsequent chemical reactions. nih.govnih.gov In a biological context, this reactivity could be harnessed for covalent inhibition or to influence the metabolic stability of the compound.

Stereochemical Effects on Activity and Binding Profiles

The stereochemistry of the this compound scaffold is paramount to its biological activity. The "(3S)" designation indicates a specific three-dimensional arrangement of the formamide group relative to the pyrrolidinone ring. This defined stereochemistry is often crucial for precise interactions with chiral biological macromolecules like proteins and enzymes.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological profile than the other. mdpi.com Reviews on the stereoselective synthesis of pyrrolidine-containing drugs consistently emphasize the importance of controlling stereochemistry to achieve the desired biological effect. mdpi.com

For this compound analogs, it is anticipated that the (3R) enantiomer would exhibit a different, likely reduced, biological activity compared to the (3S) enantiomer due to a suboptimal fit in the target's binding site. Maintaining the (3S) configuration is therefore a critical aspect in the design and synthesis of new analogs based on this scaffold.

Pharmacophore Elucidation for N-Formyl Pyrrolidinone Derivatives

A pharmacophore model for a class of compounds defines the essential three-dimensional arrangement of functional groups required for biological activity. For N-formyl pyrrolidinone derivatives, a general pharmacophore model would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone).

A hydrogen bond donor/acceptor (the formamide group).

A specific stereochemical configuration at the C3 position.

Defined hydrophobic and/or polar regions depending on the specific biological target.

The development of a detailed pharmacophore model for a specific target would involve synthesizing and testing a library of analogs with systematic variations in their structure. The resulting SAR data would then be used to computationally derive a model that can predict the activity of new, untested compounds. While a specific pharmacophore model for this compound derivatives is not yet publicly available, the general principles of pharmacophore modeling are well-established and would be a key step in the rational design of new therapeutic agents based on this scaffold.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating N-[(3S)-2-oxopyrrolidin-3-yl]formamide from reaction precursors, byproducts, and degradants, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. glsciences.com The polarity of this compound, conferred by the amide, formamide (B127407), and lactam functionalities, dictates its retention behavior. The separation can be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid to ensure good peak shape and compatibility with mass spectrometry detectors. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, with ultraviolet (UV) detection being common for this class of compounds due to the presence of chromophoric groups. sielc.com

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. openaccessjournals.comlongdom.org While the direct analysis of this compound by GC might be challenging due to its polarity and relatively high boiling point, derivatization could be employed to increase its volatility and thermal stability if required. However, for routine purity assessment, HPLC is generally the more direct and preferred method. nih.gov GC is more frequently applied in the analysis of related, more volatile pyrrolidone starting materials or potential low-molecular-weight impurities. nist.gov

Table 1: Representative HPLC Conditions for Purity Analysis of Pyrrolidinone Derivatives
ParameterConditionReference
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) glsciences.comsielc.com
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile sielc.comsielc.com
Flow Rate 1.0 mL/min rsc.org
Column Temperature 30 °C nih.gov
Detection UV at 210 nm sielc.com
Injection Volume 5 µL sielc.com
Sample Diluent Acetonitrile/Water (50:50 v/v) sielc.com

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights. researchgate.net

Two-Dimensional (2D) NMR experiments are critical for unambiguous assignment of all proton and carbon signals, especially for complex structures. beilstein-journals.org Techniques such as Correlation Spectroscopy (COSY) reveal ¹H-¹H coupling networks, allowing for the mapping of adjacent protons within the pyrrolidinone ring. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) ¹H-¹³C couplings. These correlations are instrumental in confirming the connectivity of the formamide group to the nitrogen at the C3 position of the pyrrolidinone ring.

Solid-State NMR (ssNMR) provides structural information on the compound in its solid, crystalline form. This is particularly useful for studying polymorphism, characterizing different salt forms, and understanding intermolecular interactions in the crystal lattice. mdpi.com For cyclic amides like the pyrrolidinone core, ssNMR can reveal details about conformation and hydrogen bonding that are averaged out in solution-state NMR. acs.orgnih.gov

Chiral Separation Techniques for Enantiomeric Purity Determination

Since this compound is a chiral molecule, verifying its enantiomeric purity is essential. Regulatory agencies mandate that chiral drugs be assessed for their enantiomeric composition, as different enantiomers can have distinct pharmacological and toxicological profiles. wvu.edu

Chiral HPLC is the most widely used method for enantiomeric separation. chromatographyonline.com This is typically achieved by using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. rsc.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral compounds, including those with pyrrolidine (B122466) scaffolds. rsc.org The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution. nih.gov

An alternative approach is indirect chiral separation , where the enantiomers are derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov However, direct separation on a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during derivatization.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity**
ParameterConditionReference
Column Chiral Stationary Phase (e.g., Chiralpak IA, ID) rsc.org
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) rsc.org
Flow Rate 0.8 mL/min rsc.org
Column Temperature 25 °C rsc.org
Detection UV at 220 nm rsc.org
Goal Baseline separation of (3S) and (3R) enantiomers researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Identification in in vitro Systems

Understanding the metabolic fate of a new chemical entity is a core component of preclinical research. Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for identifying metabolites in in vitro systems like liver microsomes or hepatocytes. ijpras.com

The process involves incubating this compound with the in vitro system, followed by analysis of the sample by LC-MS/MS. The LC component separates the parent compound from its metabolites. researchgate.net The mass spectrometer then detects and fragments the ions. Common metabolic transformations for compounds containing a pyrrolidine ring include oxidation (hydroxylation), N-dealkylation, and ring-opening. researchgate.netnih.govnih.gov For this compound, potential metabolic pathways could involve hydroxylation on the pyrrolidinone ring, hydrolysis of the formamide group, or oxidation of the lactam ring. nih.gov

By comparing the mass spectra of the metabolites with that of the parent compound, specific mass shifts can be identified (e.g., a +16 Da shift indicates hydroxylation). The fragmentation patterns (MS/MS spectra) provide structural information that helps pinpoint the site of metabolic modification. ijpras.com

Thermal Analysis for Research Material Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the physicochemical properties of the solid form of this compound. iajps.commpg.de These methods provide crucial information about its thermal stability, melting point, purity, and the presence of solvates or hydrates. mineralstech.comlibretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. libretexts.org It is used to determine the temperature at which the compound begins to decompose. For a hydrated or solvated form, TGA can quantify the amount of water or solvent present by showing a mass loss at temperatures below the decomposition point. azom.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. iajps.com DSC analysis reveals thermal transitions such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions. The melting point is a key indicator of purity, with impurities typically causing a broadening and depression of the melting peak. azom.com When run simultaneously with TGA, the combined data can distinguish between melting and decomposition events. azom.com

Table 3: Representative Thermal Analysis Data for a Crystalline Pharmaceutical Compound**
TechniqueObservationInterpretationReference
DSC Sharp endothermic peak at a specific temperature (e.g., 228 °C)Melting point of the crystalline free base form azom.com
TGA No significant mass loss until a high temperature (e.g., >250 °C)Compound is thermally stable and anhydrous azom.com
DSC (Hydrate) Initial endotherm corresponding to a TGA mass loss, followed by a melting endothermRelease of water of hydration, followed by melting of the anhydrous form azom.com
TGA (Hydrate) Stepwise mass loss (e.g., 4%) at ~100 °CCorresponds to the stoichiometric loss of one water molecule (monohydrate) azom.com

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic methodologies is paramount for unlocking the full potential of N-[(3S)-2-oxopyrrolidin-3-yl]formamide. Future research is anticipated to move beyond traditional multi-step syntheses towards more elegant and sustainable approaches.

One promising avenue lies in the application of asymmetric organocatalysis . The pyrrolidine (B122466) ring itself is a privileged scaffold in organocatalysis, and leveraging this intrinsic feature to develop novel catalytic systems for the synthesis of its derivatives is a logical next step. nih.gov Research could focus on designing catalysts that can introduce the formamide (B127407) group with high stereocontrol, potentially through a catalyzed aminocarbonylation of a suitable precursor.

Furthermore, the exploration of biocatalytic methods presents an exciting frontier. nih.gov Engineered enzymes, such as transaminases or amidases, could offer a highly selective and environmentally benign route to this compound. The use of enzymes could also facilitate the synthesis of isotopically labeled versions of the compound for use in mechanistic studies.

Continuous flow chemistry is another area ripe for exploration. rsc.org Developing a continuous flow process for the synthesis of this compound would enable scalable, safe, and efficient production, which is crucial for its potential applications in materials science and as a research tool.

Potential Synthetic Strategy Key Advantages Research Focus
Asymmetric OrganocatalysisHigh stereoselectivity, metal-free conditionsDesign of novel chiral catalysts, optimization of reaction conditions
BiocatalysisHigh specificity, mild reaction conditions, green chemistryEnzyme screening and engineering, development of enzymatic cascades
Continuous Flow ChemistryScalability, improved safety, process intensificationReactor design, optimization of flow parameters, integration of purification steps

Application in Supramolecular Chemistry and Materials Science

The distinct structural motifs of this compound make it an intriguing building block for the construction of novel supramolecular assemblies and advanced materials.

The presence of both hydrogen bond donors (the N-H of the formamide and the lactam) and acceptors (the carbonyl groups) suggests its potential to form well-defined supramolecular polymers through hydrogen bonding interactions. google.comatamanchemicals.com The chirality of the molecule could introduce a helical bias into these assemblies, leading to materials with interesting chiroptical properties.

In the realm of materials science , the pyrrolidinone scaffold is a known component of various polymers. atamanchemicals.com this compound could be explored as a chiral monomer for the synthesis of novel functional polymers . These polymers could find applications as chiral stationary phases in chromatography, as stimuli-responsive materials, or as biocompatible hydrogels. Research would involve investigating polymerization methods and characterizing the resulting materials' properties.

Potential Application Area Key Structural Feature Anticipated Properties of Resulting Material
Supramolecular PolymersHydrogen bonding capabilities, chiralityHelical structures, chiroptical activity, self-healing properties
Functional PolymersChiral monomerChiral recognition, stimuli-responsiveness, biocompatibility

Mechanistic Organic Chemistry Studies of its Transformations

A thorough understanding of the reactivity of this compound is crucial for its application in more complex chemical syntheses. Future mechanistic studies will likely focus on the transformations of its key functional groups.

The formamide group can undergo a variety of reactions, including hydrolysis, reduction, and dehydration to an isonitrile. Detailed kinetic and computational studies of these transformations would provide valuable insights into the stability and reactivity of the molecule under different conditions. researchgate.netnih.govnih.govgoogle.comgoogle.com

The lactam ring is also susceptible to ring-opening reactions under both acidic and basic conditions. atamanchemicals.com Mechanistic investigations into these processes could reveal pathways to novel linear amino acid derivatives. Furthermore, the stereocenter at the 3-position can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon that warrants detailed investigation through experimental and computational methods. acs.orgnih.govresearchgate.net

Transformation Investigative Technique Potential Outcome
Formamide Group ReactionsKinetic studies, computational modelingUnderstanding of stability and reactivity, access to new derivatives
Lactam Ring OpeningIsotope labeling studies, spectroscopic analysisSynthesis of novel chiral amino acids
Stereochemical InfluenceChiral chromatography, X-ray crystallographyElucidation of stereocontrol in reactions

Integration into Automated Synthesis Platforms

The increasing sophistication of automated synthesis platforms offers a powerful tool for the rapid exploration of the chemical space around this compound. rsc.org Integrating its synthesis and derivatization into such platforms could accelerate the discovery of new molecules with desired properties.

An automated platform could be programmed to systematically vary the substituents on the pyrrolidinone ring or to replace the formamide group with other functionalities. This high-throughput approach would generate a library of related compounds that could then be screened for various applications, from catalysis to materials science. The development of robust and reliable reaction protocols compatible with automated systems will be a key research focus in this area.

Development of New Research Tools and Probes Based on its Scaffold

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of novel research tools and probes.

By incorporating a fluorophore into the molecule, it could be transformed into a chiral fluorescent probe . nih.govnih.govthno.org Such a probe could be used to study chiral recognition events in biological systems or to determine the enantiomeric excess of other chiral molecules. The design of these probes would involve strategically attaching a fluorescent reporter group to the pyrrolidinone scaffold in a way that its fluorescence properties are sensitive to the chiral environment.

Furthermore, the ability of the pyrrolidinone ring to participate in hydrogen bonding could be exploited to design molecular sensors . By functionalizing the scaffold with a reporter group, it might be possible to create sensors that can selectively detect specific anions or cations through changes in their optical or electrochemical properties.

Type of Research Tool Design Principle Potential Application
Chiral Fluorescent ProbeAttachment of a fluorophoreStudying chiral recognition, determining enantiomeric excess
Molecular SensorFunctionalization with a reporter groupSelective detection of ions or small molecules

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(3S)-2-oxopyrrolidin-3-yl]formamide, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is synthesized via chiral pool strategies or asymmetric catalysis to preserve its (3S) stereochemistry. Enamine Ltd's building block catalogue (CAS 146679-04-1) describes its use as a chiral intermediate, emphasizing the need for enantioselective techniques like chiral HPLC or polarimetry to verify purity . Non-enzymatic condensation reactions in aqueous environments (similar to methods for related pyrrolidinones) can also be adapted, with monitoring via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (as demonstrated for structurally similar compounds in and ) provides definitive stereochemical assignment. Complementary techniques include:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm formamide and pyrrolidinone moieties.
  • FT-IR : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass spectrometry (HRMS) : To confirm molecular weight (C5_5H8_8N2_2O2_2, 128.13 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a chiral building block in protease inhibitor design. For example, it is incorporated into SARS-CoV-2 main protease inhibitors (e.g., GC376 in PDB 8IG5), where its pyrrolidinone ring participates in hydrogen bonding with catalytic residues . Computational docking (using software like AutoDock) can predict binding modes before synthetic incorporation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition?

  • Methodological Answer : The (3S) configuration is critical for binding to chiral enzyme pockets. In SARS-CoV-2 main protease complexes (PDB 8IG5 and 7T45), the (3S)-pyrrolidinone forms hydrogen bonds with His41 and Gly143. Enantiomeric inversion (3R) disrupts these interactions, as shown by mutagenesis and competitive inhibition assays . Synchrotron-based crystallography (1.85 Å resolution) is recommended to resolve binding nuances .

Q. What experimental strategies address stability challenges during in vitro assays with this compound?

  • Methodological Answer : Stability under physiological conditions (pH 7.4, 37°C) must be validated via LC-MS over 24–72 hours. highlights hygroscopicity risks, necessitating anhydrous storage (-20°C under argon). For cell-based assays, use DMSO stocks (<0.1% v/v) to avoid solvent toxicity, and confirm solubility via dynamic light scattering (DLS) .

Q. How can computational modeling optimize derivatives of this compound for enhanced target affinity?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict electronic effects of substituents on the pyrrolidinone ring. For instance, adding electron-withdrawing groups (e.g., -CF3_3) improves binding to hydrophobic enzyme pockets, as validated by free-energy perturbation (FEP) calculations . ADMET predictors (e.g., SwissADME) assess pharmacokinetic profiles early in design .

Q. How do researchers resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., enzyme vs. cell-based). Standardize protocols using reference inhibitors (e.g., ritonavir for proteases) and validate via orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate cleavage). Cross-reference crystallographic data (e.g., PDB entries) to confirm binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.